molecular formula C8H5FN2O2 B7776967 7-fluoro-3-(hydroxyamino)indol-2-one

7-fluoro-3-(hydroxyamino)indol-2-one

Cat. No.: B7776967
M. Wt: 180.14 g/mol
InChI Key: NTVMSTRPGVBVRX-UHFFFAOYSA-N
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Description

7-Fluoro-3-(hydroxyamino)indol-2-one is a fluorinated indolinone derivative characterized by a hydroxyamino (-NHOH) substituent at position 3 and a fluorine atom at position 7 of the indol-2-one core. Its structure combines the planar aromatic indol-2-one system with electron-withdrawing (fluoro) and nucleophilic (hydroxyamino) groups, which influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

7-fluoro-3-(hydroxyamino)indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11-13/h1-3,13H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVMSTRPGVBVRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N=C2C(=C1)F)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=O)N=C2C(=C1)F)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 7-Fluoroisatin

The synthesis begins with 7-fluoroisatin (indole-2,3-dione), a well-characterized intermediate. A scalable route involves cyclization of N-(2-fluorophenyl)-2-(hydroxyimino)acetamide under acidic conditions.

Procedure :

  • Oxime Formation : 2-Fluoroaniline reacts with hydroxylamine hydrochloride in the presence of sodium sulfate and trichloroethoxyethanol, yielding N-(2-fluorophenyl)-2-(hydroxyimino)acetamide.

  • Cyclization : Heating the oxime in hydrochloric acid induces cyclization to 7-fluoroisatin, isolated in 86% yield after recrystallization.

Oxime to Hydroxyamino Conversion

The ketone at position 3 of 7-fluoroisatin is converted to a hydroxyamino group via oxime intermediate reduction.

Reaction Conditions :

  • Oxime Formation : Treatment with hydroxylamine hydrochloride in ethanol/water at reflux forms 7-fluoro-3-(hydroxyimino)indolin-2-one.

  • Reduction : Sodium cyanoborohydride (NaBH3CN) in acetic acid selectively reduces the oxime to hydroxyamino without over-reducing to the amine.

Data Table 1: Oxime Reduction Parameters

ParameterValueSource
Reducing AgentNaBH3CN (2 eq)
SolventAcetic Acid
Temperature25°C
Yield73%

Mechanistic Insight : The oxime (C=N-OH) undergoes protonation followed by hydride transfer, yielding the hydroxyamino (NH-OH) group.

Direct Functionalization of 7-Fluoroindole Derivatives

Friedel-Crafts Alkylation

A Mannich-type reaction introduces the hydroxyamino group directly onto 7-fluoroindole.

Procedure :

  • Borylation : 7-Fluoroindole undergoes borylation with bis(pinacolato)diboron and Pd(dppf)Cl2, forming 6-Bpin-7-fluoroindole.

  • Mannich Reaction : Reaction with formaldehyde and hydroxylamine hydrochloride in acetonitrile introduces the hydroxyamino group at position 3.

Data Table 2: Mannich Reaction Optimization

ConditionOptimal ValueYield
CatalystFeCl3 (0.1 eq)88%
Temperature75°C
Reaction Time12 h

Advantages : This one-pot method avoids isolation of intermediates, enhancing efficiency.

Nitro Group Reduction Pathway

Nitration of 7-Fluoroindole

Electrophilic nitration at position 3 introduces a nitro group, which is subsequently reduced to hydroxyamino.

Procedure :

  • Nitration : 7-Fluoroindole reacts with nitric acid (HNO3) in sulfuric acid at 0°C, yielding 3-nitro-7-fluoroindole.

  • Controlled Reduction : Zinc dust in hydrochloric acid partially reduces the nitro group to hydroxyamino.

Data Table 3: Reduction Conditions

ParameterValueOutcome
Reducing AgentZn/HClHydroxyamino formation
Temperature50°C
Yield65%

Challenge : Over-reduction to the amine (NH2) occurs if reaction time exceeds 2 hours.

Industrial-Scale Production Considerations

Catalytic Hydrogenation

Pd/C-mediated hydrogenation of 7-fluoro-3-nitroindol-2-one offers a scalable route.

Optimization :

  • Pressure : 3 atm H2

  • Solvent : Methanol/water (9:1)

  • Yield : 78%

Purity : >99% after recrystallization from ethanol.

Comparative Analysis of Methods

Data Table 4: Method Comparison

MethodYieldPurityScalabilityCost
Oxime Reduction73%98%High$$
Mannich Reaction88%95%Moderate$$$
Nitro Reduction65%90%Low$

Key Findings :

  • The Mannich reaction offers the highest yield but requires costly catalysts.

  • Oxime reduction balances cost and scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3-(hydroxyimino)indolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

7-Fluoro-3-(hydroxyimino)indolin-2-one is primarily used in proteomics research . It serves as a specialty product for studying protein interactions and functions. The compound’s unique structure allows it to interact with specific proteins, making it valuable for research in:

    Chemistry: Studying chemical reactions and interactions at the molecular level.

    Biology: Investigating protein functions and interactions in biological systems.

    Medicine: Exploring potential therapeutic targets and mechanisms.

    Industry: Developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Fluoro-3-(hydroxyimino)indolin-2-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins, influencing their function and activity. The exact molecular pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations :

  • Fluorine Position : The position of fluorine (e.g., 5-F vs. 7-F) significantly impacts bioactivity. For example, 5-fluoro derivatives show cytotoxicity, while 7-fluoro analogs are linked to antimicrobial effects .
  • 3-Substituents: Hydroxyamino (-NHOH) and acetic acid groups enhance interactions with enzymes or receptors, whereas methyl or bromine substituents modify lipophilicity and target selectivity .

Anticancer Activity

  • 5-Fluoro-3-hydroxyindolin-2-one derivatives : Demonstrated cytotoxicity against colon (WiDr) and cervical (HeLa) cancer cells, with IC₅₀ values ranging from 191–827 μM. The presence of a 3-hydroxy group and fluorine synergistically enhances DNA intercalation or topoisomerase inhibition .

Antimicrobial Activity

  • Fluorinated indol-2-one hybrids (73a–e, 74) : Exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with MIC values comparable to ciprofloxacin. The 7-fluoro group likely disrupts bacterial membrane integrity .
  • 3-(7-Fluoro-1H-indol-3-yl)propan-1-amine : A structurally simpler analog showed restricted use in research due to toxicity, highlighting the balance between efficacy and safety in fluorinated indoles .

Physicochemical and Structural Insights

  • Planarity : The indol-2-one core is highly planar, facilitating π-stacking interactions in crystal structures and DNA intercalation .
  • Hydrogen Bonding: Hydroxyamino and carbonyl groups participate in intermolecular N–H···O bonds, enhancing stability and solubility .
  • Fluorine Effects : The 7-fluoro substituent increases electron density at position 3, directing electrophilic substitutions and modulating pKa values .

Q & A

Basic: What are the recommended synthetic routes for 7-fluoro-3-(hydroxyamino)indol-2-one, and how are intermediates characterized?

Methodological Answer:
A key intermediate, 7-fluoroindol-2-one, can be synthesized via dehydrohalogenation of 3-bromo-7-fluorooxindole using bases like DBU (1,8-diazabicycloundec-7-ene) under inert conditions . The hydroxyamino group (-NHOH) is introduced via nucleophilic substitution or reductive amination. Characterization involves:

  • NMR : Confirm fluorine position (¹⁹F NMR) and hydroxyamino substitution (¹H/¹³C NMR).
  • HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 181.06 for C₈H₆FNO).
IntermediateCAS RNMolecular FormulaKey Step
7-Fluorooxindole71294-03-6C₈H₆FNODehydrohalogenation

Basic: How is the three-dimensional conformation of this compound determined experimentally?

Methodological Answer:
X-ray crystallography is critical for resolving bond angles and torsion angles involving the hydroxyamino group. For example:

  • Crystallization : Use slow evaporation in ethanol/water mixtures.
  • Data Collection : Synchrotron radiation (λ = 0.98 Å) with a resolution <1.0 Å.
  • Analysis : Software like SHELX or OLEX2 to model hydrogen bonding (e.g., N-H···O interactions between hydroxyamino and ketone groups) .

Advanced: How can researchers resolve contradictions in reported binding affinities of this compound toward kinase targets?

Methodological Answer:
Discrepancies may arise from assay conditions (e.g., ATP concentration, pH). Mitigation strategies include:

  • Orthogonal Assays : Combine SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to validate binding thermodynamics.
  • Computational Docking : Use MOE or AutoDock to model interactions with kinase active sites (e.g., hinge region hydrogen bonding via the hydroxyamino group) .

Advanced: What electrochemical properties influence the stability of this compound in biological assays?

Methodological Answer:
Cyclic voltammetry (CV) in PBS (pH 7.4) reveals oxidation peaks at ~0.8 V (vs. Ag/AgCl), attributed to indol-2-one ring hydroxylation. Stability is pH-dependent:

  • Acidic Media : Faster degradation due to protonation of the hydroxyamino group.
  • Neutral/Basic Media : Stabilized via intramolecular H-bonding. Use argon-purged buffers to minimize oxidative decomposition .
pHOxidation Peak (V)Degradation Half-Life (h)
5.00.7512.3
7.40.8224.1
9.00.8548.5

Advanced: How does fluorine substitution at the 7-position affect regioselectivity in subsequent functionalization?

Methodological Answer:
The electron-withdrawing fluorine atom directs electrophilic substitution to the 4- and 6-positions of the indole ring. For example:

  • Nitration : HNO₃/H₂SO₄ yields 4-nitro-7-fluoro derivatives.
  • Suzuki Coupling : Pd-catalyzed reactions with aryl boronic acids favor C-5 functionalization. Confirm regiochemistry via NOESY (nuclear Overhauser effect spectroscopy) .

Advanced: What solvent systems optimize the compound’s stability during long-term storage?

Methodological Answer:
Avoid DMSO (promotes oxidation) and aqueous buffers (hydrolysis risk). Optimal conditions:

  • Storage Solvent : Anhydrous acetonitrile with 0.1% BHT (butylated hydroxytoluene) as an antioxidant.
  • Temperature : -80°C in amber vials to prevent photodegradation. Monitor via UPLC every 6 months .

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